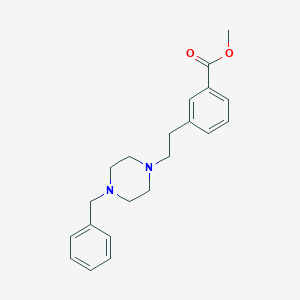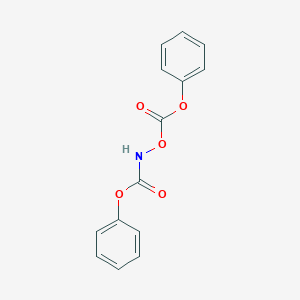
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various biomedical applications. This compound is also known as CTOP, and it is a selective antagonist of the mu-opioid receptor.
作用机制
The mechanism of action of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide involves its binding to the mu-opioid receptor and blocking the activation of this receptor by endogenous opioids or exogenous opioids. This results in the inhibition of the pain signaling pathway, leading to pain relief.
Biochemical and physiological effects:
The biochemical and physiological effects of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide include its ability to selectively block the mu-opioid receptor, leading to pain relief without the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and addiction.
实验室实验的优点和局限性
The advantages of using 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide in lab experiments include its high selectivity for the mu-opioid receptor, which allows for the specific targeting of this receptor without affecting other opioid receptors. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental setups.
未来方向
There are several future directions for the use of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide in scientific research. One potential direction is the development of novel pain management therapies that use this compound as a selective antagonist of the mu-opioid receptor. Another potential direction is the investigation of the role of this compound in other physiological processes, such as inflammation and immune response. Additionally, the development of new synthetic methods for this compound could lead to improved solubility and bioavailability, making it more suitable for use in various biomedical applications.
合成方法
The synthesis of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide involves the reaction of 2-chlorophenylpiperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with succinimide.
科学研究应用
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide has been extensively studied for its potential use in various biomedical applications. One of the primary applications of this compound is in the field of pain management. It has been found to be a highly selective antagonist of the mu-opioid receptor, which is the primary target for most opioid analgesics.
属性
CAS 编号 |
129477-60-7 |
|---|---|
产品名称 |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide |
分子式 |
C31H34ClN3O9 |
分子量 |
628.1 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C31H34ClN3O9/c1-39-23-13-18(14-24(40-2)27(23)43-5)30(37)34-11-12-35(22(17-34)29(36)33-21-10-8-7-9-20(21)32)31(38)19-15-25(41-3)28(44-6)26(16-19)42-4/h7-10,13-16,22H,11-12,17H2,1-6H3,(H,33,36) |
InChI 键 |
NRRYHQKEBUXUNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
同义词 |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarbox amide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)





![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)






